The presence of the 1,2,4-oxadiazole moiety has been associated with kinase inhibitory activity in various other molecules. [] Kinases are enzymes involved in regulating numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. Therefore, this compound could be investigated for its potential to inhibit specific kinases and its therapeutic potential in related diseases.
The combination of the pyrrole and oxadiazole moieties has been identified in some existing molecules with antibacterial properties. [] Hence, this compound could be explored for its potential antibacterial activity against various bacterial strains.
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide is a complex organic compound characterized by its unique structural features, which include a fluorophenyl group, an oxadiazole ring, a pyrrole ring, and an acetamide moiety. Its molecular formula is with a molecular weight of 392.4 g/mol. The compound's structure allows for diverse chemical interactions and potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
The biological activity of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorophenyl and oxadiazole groups may enhance binding through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules, potentially leading to therapeutic effects in various conditions.
Industrial production may adapt these methods for larger scale synthesis, optimizing for yield and purity.
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide has several applications:
Interaction studies reveal that the compound's mechanism of action involves engaging with molecular targets through specific interactions. The fluorophenyl and oxadiazole groups facilitate binding through hydrogen bonds and hydrophobic interactions, while the pyrrole and methoxyphenyl groups enhance binding affinity via π-π stacking interactions. This multifaceted interaction profile suggests potential efficacy in modulating biological pathways relevant to various diseases.
Several compounds share structural similarities with 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
3-(4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one | Structure | Simple oxadiazole without additional rings |
tert-butyl N-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}carbamate | Structure | Incorporates a tert-butyl group for increased lipophilicity |
1-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine | Structure | Features a piperazine ring instead of pyrrole |
The uniqueness of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide lies in its intricate combination of functional groups that enable diverse chemical reactivity and potential biological activities not fully realized in simpler analogs. Its specific arrangement allows for enhanced binding properties and possible therapeutic applications that distinguish it from other similar compounds.